molecular formula C23H29N3O3S2 B4127056 Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]thiophene-3-carboxylate

Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]thiophene-3-carboxylate

Cat. No.: B4127056
M. Wt: 459.6 g/mol
InChI Key: ZYNRPWMXUDBRGV-UHFFFAOYSA-N
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Description

Methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonothioyl]amino}-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a naphthalene derivative, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and the naphthalene derivative. The key steps include:

    Formation of the Thiophene Ring: This can be achieved through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent under acidic conditions.

    Introduction of the Naphthalene Derivative: The naphthalene derivative can be synthesized separately and then coupled with the thiophene ring through a series of nucleophilic substitution reactions.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonothioyl]amino}-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure could also make it useful in the design of sensors or catalysts.

Mechanism of Action

The mechanism of action of Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]thiophene-3-carboxylate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The presence of the thiophene ring and the naphthalene derivative suggests it could engage in π-π interactions or hydrogen bonding with its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonothioyl]amino}-3-thiophenecarboxylate: This compound is unique due to its combination of a thiophene ring and a naphthalene derivative.

    Methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonothioyl]amino}-3-furanecarboxylate: Similar structure but with a furan ring instead of a thiophene ring.

    Methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonothioyl]amino}-3-pyridinecarboxylate: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]thiophene-3-carboxylate lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 5-(diethylcarbamoyl)-4-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S2/c1-5-26(6-2)21(27)19-14(3)18(22(28)29-4)20(31-19)25-23(30)24-17-13-9-11-15-10-7-8-12-16(15)17/h7-8,10,12,17H,5-6,9,11,13H2,1-4H3,(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNRPWMXUDBRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=S)NC2CCCC3=CC=CC=C23)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]thiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]thiophene-3-carboxylate
Reactant of Route 4
Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]thiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]thiophene-3-carboxylate
Reactant of Route 6
Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]thiophene-3-carboxylate

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